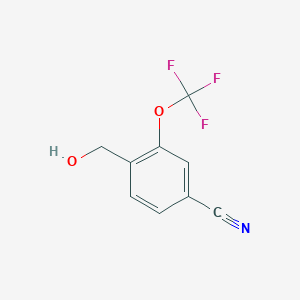

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile

Description

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is a benzonitrile derivative featuring a hydroxymethyl (-CH₂OH) group at the para position and a trifluoromethoxy (-OCF₃) substituent at the meta position of the aromatic ring. This compound combines the electron-withdrawing nitrile group with polar and lipophilic substituents, making it a molecule of interest in medicinal chemistry and materials science.

Such structural features are critical in drug design for optimizing pharmacokinetic properties.

Properties

Molecular Formula |

C9H6F3NO2 |

|---|---|

Molecular Weight |

217.14 g/mol |

IUPAC Name |

4-(hydroxymethyl)-3-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3,14H,5H2 |

InChI Key |

GMADQEWLDJUDNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-(carboxymethyl)-3-(trifluoromethoxy)benzonitrile.

Reduction: Formation of 4-(hydroxymethyl)-3-(trifluoromethoxy)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Biology: Potential use in the development of bioactive compounds due to its unique chemical properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of advanced materials, including polymers and agrochemicals, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects on physical and chemical properties:

Research Findings and Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| This compound | 247.16 | Not reported | ~1.8 |

| 4-(Trifluoromethoxy)benzonitrile | 187.11 | Not reported | 2.1 |

| 3-Chloro-4-(trifluoromethoxy)benzonitrile | 221.56 | Not reported | 2.6 |

| 4-Methoxy-3-(trifluoromethoxy)benzonitrile | 217.15 | Not reported | 1.9 |

| 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | 356.40 | Not reported | 2.9 |

Biological Activity

4-(Hydroxymethyl)-3-(trifluoromethoxy)benzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features, including a hydroxymethyl group and a trifluoromethoxy moiety. This article explores its biological activity, synthesis, and potential applications based on available research.

The molecular formula of this compound is C10H8F3NO, with a molecular weight of approximately 233.17 g/mol. The presence of the trifluoromethoxy group significantly influences its electronic properties, which can enhance biological activity through increased lipophilicity and altered binding interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzonitrile derivatives with trifluoromethoxymethylating agents. The hydroxymethyl group can be introduced via selective reduction or functionalization methods that preserve the nitrile functionality.

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Hydroxymethyl)benzonitrile | Hydroxymethyl and nitrile | Lacks trifluoromethoxy group |

| 3-Fluoro-4-methylbenzonitrile | Methyl and fluoro groups | Different electronic properties due to methyl |

| 4-Trifluoromethylbenzonitrile | Trifluoromethyl and nitrile | Stronger electron-withdrawing effects |

| 4-Cyanobenzyl alcohol | Hydroxymethyl and cyanide | Alcohol functionality instead of trifluoromethoxy |

This table highlights how the trifluoromethoxy moiety in this compound contributes to its distinct biological profile.

Case Studies

- Topoisomerase Inhibition : In a study investigating various hydroxymethyl-substituted compounds, it was found that some derivatives exhibited substantial inhibition of topoisomerase II, suggesting potential applications in cancer therapy .

- Fluorinated Drug Potency : Research has shown that the incorporation of trifluoromethyl groups into drug design can significantly enhance therapeutic efficacy. For example, drugs containing trifluoromethoxy groups have been linked to improved interaction with target proteins, leading to better pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.